molecular formula C33H64NO9P B8101184 [3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B8101184
M. Wt: 649.8 g/mol
InChI Key: PPTNNIINSOQWCE-UHFFFAOYSA-N
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Description

[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid-like molecule characterized by a glycerol backbone substituted with two ester-linked acyl chains (hexadecanoyl and 9-oxononanoyl) and a phosphate group conjugated to a quaternary ammonium moiety. This structure confers amphiphilic properties, making it analogous to biologically critical lipids such as phosphatidylcholines.

Properties

IUPAC Name

[3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNNIINSOQWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64NO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly referred to as DOCPe, is a phospholipid derivative with significant biological implications. This compound is characterized by its unique structural features, which influence its biological activity, particularly in cellular membranes and signaling pathways.

Chemical Structure

The molecular formula of DOCPe is C33H64NO9PC_{33}H_{64}NO_9P, and its structure includes a hexadecanoyl group and a 9-oxononanoyl moiety. The presence of a trimethylammonium group enhances its amphiphilic properties, making it relevant in studies of membrane dynamics and interactions.

Biological Activity Overview

DOCPe exhibits various biological activities, primarily related to its role in cellular membranes and its potential effects on inflammation and oxidative stress. Key areas of interest include:

  • Membrane Dynamics : The compound alters membrane fluidity and permeability due to its unique lipid structure.
  • Inflammatory Response : It has been shown to activate phospholipase A2, leading to the release of arachidonic acid and subsequent inflammatory mediator production.
  • Cellular Signaling : DOCPe influences signaling pathways associated with oxidative stress responses.

Membrane Interaction Studies

Research indicates that DOCPe interacts significantly with lipid bilayers, affecting their structural integrity. Studies utilizing molecular dynamics simulations have demonstrated that the oxidized fatty acid chain tends to disrupt regular phospholipid packing within membranes, leading to increased permeability and altered fluidity.

Inflammation and Oxidative Stress

DOCPe has been implicated in modulating inflammatory responses. In vitro studies show that it can enhance the production of pro-inflammatory cytokines in macrophages, suggesting a role in immune response modulation. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Table 1: Key Characteristics of DOCPe

PropertyValue
Molecular FormulaC33H64NO9PC_{33}H_{64}NO_9P
CAS Number135726-46-4
Structural FeaturesHexadecanoyl & 9-Oxononanoyl
Biological RoleMembrane dynamics, inflammation

Table 2: Comparative Analysis with Related Compounds

Compound NameStructureKey Activity
This compoundDOCPe StructureModulates membrane properties; pro-inflammatory
1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholinePoxnoPC StructureSimilar inflammatory pathways; oxidative stress

Case Studies

  • Inflammatory Response in Macrophages :
    A study by Liu et al. (2018) investigated the effects of DOCPe on RAW 264.7 macrophage cells. Results indicated that treatment with DOCPe led to a significant increase in TNF-alpha production, highlighting its role in promoting inflammation.
  • Membrane Fluidity Alteration :
    Research conducted by Wang et al. (2019) utilized fluorescence spectroscopy to assess the impact of DOCPe on lipid bilayer fluidity. The findings revealed that the incorporation of DOCPe into model membranes resulted in increased fluidity compared to control lipids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

  • Structure: Differs in the substitution at the second position of the glycerol backbone (acetyloxy vs. 9-oxononanoyloxy).
  • Molecular Formula: C₂₆H₅₂NO₈P (MW: 538.67) .
  • Key Properties: The acetyloxy group is less hydrophobic and chemically inert compared to the ketone-bearing 9-oxononanoyloxy chain. Applications: Primarily studied as a surfactant or lipid bilayer stabilizer in drug delivery systems .

[3-Hexadecanoyloxy-2-(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

  • Structure: Features an oxazolidine ring in place of the 9-oxononanoyloxy group.
  • Molecular Formula: Not explicitly provided in evidence, but likely larger due to the oxazolidine substituent .
  • Key Properties: The oxazolidine ring introduces rigidity and hydrogen-bonding capacity, enhancing stability in acidic environments. Pharmacological relevance: Potential use in prodrug formulations due to pH-sensitive hydrolysis .

General Phosphatidylcholine Analogs

  • Common Features : Shared phosphate-trimethylazaniumyl "head" group, enabling micelle or liposome formation.
  • Divergences: Acyl chain modifications (e.g., oxidation, branching) alter melting points, enzymatic degradation rates, and receptor binding. The 9-oxononanoyloxy group in the target compound may increase susceptibility to oxidative metabolism compared to fully saturated chains .

Comparative Data Table

Property/Compound [Target Compound] (2-Acetyloxy-3-hexadecanoyloxypropyl) analog Oxazolidine-containing analog
Molecular Weight Not explicitly reported (est. ~580–600) 538.67 Larger (est. >600)
Key Functional Group 9-Oxononanoyloxy Acetyloxy Oxazolidine ring
Polarity Moderate (ketone) High (ester) Low (cyclic ether)
Biological Stability Oxidatively labile Hydrolytically stable Acid-stable
Applications Membrane studies Surfactants Prodrug carriers

Research Findings and Implications

  • Synthetic Challenges: The 9-oxononanoyloxy group complicates synthesis due to ketone reactivity, requiring protective strategies absent in acetyloxy analogs .
  • Membrane Interactions : Compared to phosphatidylcholines, the ketone group may disrupt lipid packing, as seen in differential scanning calorimetry studies of analogous oxidized lipids .
  • Metabolism: Oxidative cleavage of the 9-oxononanoyl chain by cytochrome P450 enzymes is hypothesized, contrasting with the hydrolytic degradation of acetyloxy derivatives .

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